molecular formula C10H13ClFN B591885 (R)-2-(4-fluorophenyl)pyrrolidine hydrochloride CAS No. 1381928-30-8

(R)-2-(4-fluorophenyl)pyrrolidine hydrochloride

Cat. No. B591885
M. Wt: 201.669
InChI Key: WOZFKQCJNIDQPL-HNCPQSOCSA-N
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Description

“®-2-(4-Fluorophenyl)pyrrolidine hydrochloride” is a chemical compound with the CAS Number: 1381928-30-8 . It has a molecular weight of 201.67 .


Synthesis Analysis

The synthesis of pyrrolidine derivatives, such as “®-2-(4-fluorophenyl)pyrrolidine hydrochloride”, often involves ring construction from different cyclic or acyclic precursors . The synthetic strategies used can also involve the functionalization of preformed pyrrolidine rings, such as proline derivatives . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .


Chemical Reactions Analysis

The pyrrolidine ring is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, are incorporated in bioactive molecules with target selectivity .


Physical And Chemical Properties Analysis

“®-2-(4-Fluorophenyl)pyrrolidine hydrochloride” is a solid substance . It is stored in a sealed container in a dry room at normal temperature .

Scientific Research Applications

Molecular Synthesis and Characterization

(R)-2-(4-fluorophenyl)pyrrolidine hydrochloride is involved in the synthesis and characterization of new heterocyclic molecules. A study described the synthesis of a related molecule, 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one (CFPDPPO), and its characterization using various techniques, highlighting its potential role in non-linear optics and as a lead compound for anti-cancerous drugs (Murthy et al., 2017).

Formulation Development

In the pharmaceutical industry, the compound's analogs have been used in the development of suitable formulations for early toxicology and clinical studies. For instance, a precipitation-resistant solution formulation of a compound structurally similar to (R)-2-(4-fluorophenyl)pyrrolidine hydrochloride was developed to improve in vivo exposure of poorly water-soluble compounds (Burton et al., 2012).

Anticoccidial Activity

(R)-2-(4-fluorophenyl)pyrrolidine hydrochloride and its derivatives have been evaluated for anticoccidial activity. A study synthesized 2-(4-Fluorophenyl)-3-(4-pyridinyl)-5-substituted pyrroles and tested their efficacy as inhibitors of Eimeria tenella PKG, a cGMP-dependent protein kinase, showcasing the potential of these compounds in veterinary medicine (Qian et al., 2006).

Synthetic Intermediate in Medicinal Chemistry

Compounds related to (R)-2-(4-fluorophenyl)pyrrolidine hydrochloride have been used as intermediates in the synthesis of clinically significant drugs. For example, a study details the use of a similar compound in the enantioselective synthesis of anti-influenza compound A-315675, highlighting the importance of (R)-2-(4-fluorophenyl)pyrrolidine hydrochloride in the development of new therapeutic agents (DeGoey et al., 2002).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261 and P305+P351+P338 .

Future Directions

Pyrrolidines and their derivatives continue to be utilized as intermediates in drug research and development (R&D) studies for the development of molecules that could be new drug candidates . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

(2R)-2-(4-fluorophenyl)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN.ClH/c11-9-5-3-8(4-6-9)10-2-1-7-12-10;/h3-6,10,12H,1-2,7H2;1H/t10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOZFKQCJNIDQPL-HNCPQSOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)C2=CC=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-(4-fluorophenyl)pyrrolidine hydrochloride

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